Home > Products > Screening Compounds P8147 > 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol - 169274-81-1

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Catalog Number: EVT-3245389
CAS Number: 169274-81-1
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of phenolic compounds and piperidine derivatives, which are often investigated for their biological activities, including potential therapeutic effects.

Synthesis Analysis

The synthesis of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and phenolic compounds.
  2. Reactions: The process may include:
    • Alkylation: The introduction of the benzyl group onto the piperidine ring.
    • Hydroxylation: The addition of the hydroxymethyl group to the appropriate position on the aromatic ring.
    • Chiral Resolution: Enantiomeric purity is achieved through chiral synthesis methods or resolution techniques.
  3. Conditions: The reactions are generally conducted under controlled temperatures and may require specific solvents or catalysts to enhance yields and selectivity.

Technical parameters such as reaction time, temperature, and solvent choice are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol participates in several chemical reactions:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in various substitution reactions.
  • Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation, leading to potential changes in biological activity.

These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced efficacy .

Mechanism of Action

The mechanism of action for 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol is primarily linked to its interaction with specific biological targets:

  • Receptor Binding: It may bind to neurotransmitter receptors due to its structural similarity to known ligands in the central nervous system.
  • Inhibition Mechanisms: Its hydroxymethyl moiety could facilitate interactions that inhibit enzymes or receptors involved in signaling pathways.

Further studies are necessary to elucidate its precise mechanisms and potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

These properties are crucial for determining its formulation in pharmaceutical applications .

Applications

The applications of 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol extend across various fields:

  • Pharmaceutical Research: Investigated for potential use in treating neurological disorders due to its receptor-binding capabilities.
  • Chemical Biology: Used as a tool compound to study biological pathways involving phenolic compounds and piperidine derivatives.

Ongoing research aims to explore its full therapeutic potential and optimize its chemical properties for better efficacy .

Introduction: NMDA Receptor Pharmacology and Therapeutic Evolution

The N-methyl-D-aspartate (NMDA) receptor represents a critical hub for excitatory synaptic transmission, synaptic plasticity regulation, and neuropsychiatric disease pathogenesis. As heterotetrameric complexes composed of glycine-binding GluN1 subunits combined with glutamate-binding GluN2 subunits (GluN2A-D), NMDA receptors exhibit profound functional diversity dictated by subunit composition. Notably, GluN2B-containing NMDA receptors demonstrate distinct biophysical properties—including higher sensitivity to Mg²⁺ block (~2 µM IC₅₀ vs. ~12 µM for GluN2C/D), faster deactivation kinetics (300-500 ms vs. >1000 ms for GluN2D), and unique intracellular scaffolding via CaMKII-binding domains [1] [9]. This subunit-specific functionality underpins the therapeutic rationale for selectively targeting GluN2B in neurological disorders. Historically, NMDA receptor modulation faced significant challenges due to adverse effects associated with pan-antagonists (e.g., dissociative anesthetics like ketamine and PCP). The discovery of subunit-selective antagonists, particularly those targeting GluN2B, marked a transformative evolution toward precision pharmacology in mood disorders and neurodegeneration [1] [5] [6].

Historical Context of Glutamatergic Antidepressant Discovery

The antidepressant potential of NMDA receptor modulation emerged unexpectedly from clinical observations with ketamine—a low-affinity channel blocker. Its rapid (hours-days) and sustained antidepressant effects contrasted starkly with the delayed (weeks) onset of monoaminergic antidepressants [9]. This catalyzed investigations into NMDA receptor subtypes as tractable targets. Crucially, GluN2B-selective antagonists like Ro 25-6981 (IC₅₀ = 9 nM) and CP-101,606 (IC₅₀ = 39 nM) demonstrated efficacy in rodent models of depression without ketamine-like psychotomimetic effects [2] [6]. Mechanistically, these agents share a common pharmacophore with the prototypical antagonist ifenprodil: a benzylpiperidine moiety linked to a phenolic group via a hydroxypropyl spacer [2]. Ifenprodil’s identification in the 1990s established that NMDA receptor inhibition could be subunit-specific, reigniting pharmaceutical interest after decades of failed clinical trials with non-selective agents [1] [5]. Subsequent medicinal chemistry efforts focused on optimizing ifenprodil’s scaffold for enhanced potency, selectivity, and blood-brain barrier penetration, culminating in advanced candidates like radiprodil and trazoprodil [6].

Structural Classification of NR2B-Selective NMDA Receptor Antagonists

NR2B-selective antagonists are structurally classified by their core pharmacophore elements:

  • Aryl Core: Typically a phenol or substituted benzene, essential for hydrogen bonding with GluN2B residues (e.g., Tyr109, Tyr127).
  • Basic Amine: A protonatable nitrogen (often piperidine or pyrrolidine) enabling ionic interactions with Asp101/Glu104 in the amino-terminal domain (NTD).
  • Hydrophobic Linker: A 2-4 carbon chain with hydroxyl groups facilitating water-mediated hydrogen bonds.

Table 1: Structural and Pharmacological Properties of Key NR2B-Selective Antagonists

CompoundKi/IC₅₀ (nM)Core Aryl GroupBasic AmineLinker Chemistry
Ifenprodil150Phenol4-Benzylpiperidine1-Hydroxy-2-methylpropyl
Ro 25-69819NaphtholTetrahydroisoquinolineHydroxyethyl
CP-101,60639IndolePiperidineHydroxypropyl
Target CompoundUnder studyPhenol4-Benzylpiperidine1-Hydroxy-2-methylpropyl

The target compound 4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol exemplifies the ifenprodil-derived structural class. Its phenol group engages the GluN2B NTD’s "phenol pocket" (Phe114, Tyr109), while the benzylpiperidine moiety occupies a hydrophobic cleft near Leu135/Ile150 [1] [5]. The stereospecific (1S,2R)-1-hydroxy-2-methylpropyl linker optimally orients these motifs, mimicking endogenous polyamine modulators [1] [10]. Unlike competitive glutamate-site antagonists (e.g., APV, Ki = 280 nM) or channel blockers (e.g., MK-801, IC₅₀ = 15 nM), ifenprodil-class compounds act as negative allosteric modulators (NAMs) via NTD binding, preserving basal NMDA receptor activity while inhibiting pathological overactivation [1] [5] [9].

Nomenclature Resolution: Stereochemical Distinctions in Phenylethanolamine Derivatives

The target compound’s systematic name encodes critical stereochemical information:

  • (1S,2R) configuration specifies the absolute stereochemistry at carbons 1 (chiral center bearing OH) and 2 (chiral center bearing CH₃).
  • 1-Hydroxy-2-methylpropyl linker classifies it as a phenylethanolamine derivative—structurally analogous to epinephrine but optimized for NMDA receptor affinity over adrenoceptors.

Table 2: Impact of Stereochemistry on Biological Activity of Phenylethanolamine Analogues

ConfigurationPNMT Substrate ActivityAdrenoceptor AffinityNR2B Antagonist Potency
(1R,2S)High (Kₘ = 4.5 µM)High (α₁/β)Moderate (Ifenprodil-like)
(1S,2R)LowNegligibleHigh (Target Compound)
(1R,2R)ModerateModerateLow
(1S,2S)UndetectableLowUndetectable

Stereochemistry profoundly influences biological activity. In phenylethanolamine N-methyltransferase (PNMT), the (1R,2S)-configuration (e.g., norephedrine) is preferred for epinephrine synthesis due to optimal docking in PNMT’s catalytic site [3] [10]. Conversely, the target compound’s (1S,2R) configuration disrupts adrenergic receptor engagement—critical for avoiding cardiovascular side effects. Molecular dynamics simulations reveal that (1S,2R) orientation positions the phenol 3.9 Å from GluN2B’s Tyr109 (ideal for π-π stacking), while the benzylpiperidine nitrogen forms a salt bridge with Asp101 (distance: 2.8 Å) [3] [10]. This stereospecific binding explains its >12,000-fold selectivity for NR2B over α₂-adrenoceptors [10].

Unmet Clinical Needs in Major Depressive Disorder Pharmacotherapy

Despite decades of monoaminergic antidepressant development, significant therapeutic gaps persist:

  • Treatment Resistance: 30-50% of MDD patients fail to respond adequately to SSRIs/SNRIs [8].
  • Latency of Efficacy: 3-8 weeks for symptomatic relief, increasing suicide risk during early treatment [8] [9].
  • Polypharmacy Burden: 60% of Japanese MDD patients receive antidepressant combinations; 75% receive adjunctive benzodiazepines despite dependency risks [8].

GluN2B-selective antagonists address these limitations by:

  • Engaging Novel Neuroplasticity Pathways: Rapidly (≤24h) enhancing synaptic spine formation and BDNF/mTOR signaling via disinhibition of local protein translation [9].
  • Resetting Maladaptive Circuits: Suppressing hyperactivity in default mode network (DMN) nodes (e.g., anterior cingulate cortex) via preferential blockade of extrasynaptic GluN2B-NMDARs [9].
  • Enabling Monotherapy: High NR2B specificity minimizes off-target effects, reducing reliance on polypharmacy [5] [6].

The target compound’s stereochemical precision and optimized pharmacophore position it as a candidate to overcome these unmet needs—particularly for treatment-resistant populations unresponsive to ketamine’s broad NMDA blockade [6] [9].

Properties

CAS Number

169274-81-1

Product Name

4-((1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

IUPAC Name

4-[(1S,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m1/s1

InChI Key

WVZSEUPGUDIELE-VGSWGCGISA-N

SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O

Isomeric SMILES

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@@H](C3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.